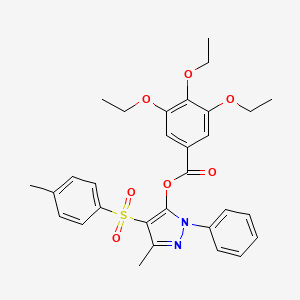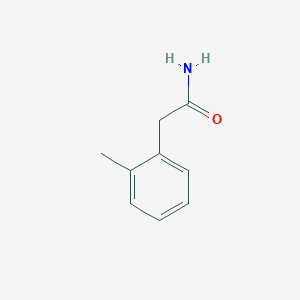
2-(2-Methylphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-Methylphenyl)acetamide can be achieved through a three-step reaction scheme. Firstly, 2-(2-Methylphenyl)acetamideine is acetylated with acetic anhydride to form N-acetyl2-(2-Methylphenyl)acetamideine. Secondly, N-acetyl2-(2-Methylphenyl)acetamideine is refluxed with hydrochloric acid to obtain 2-(2-methylphenyl)acetamide hydrochloride. Finally, the hydrochloride salt is neutralized with sodium hydroxide to yield the desired product.
Molecular Structure Analysis
The molecular formula of 2-(2-Methylphenyl)acetamide is C9H11NO . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) .
Applications De Recherche Scientifique
Herbicide Metabolism and Toxicity Acetochlor, a herbicide chemically related to 2-(2-Methylphenyl)acetamide, undergoes complex metabolic pathways that can result in carcinogenicity in rats. Studies have explored the metabolic activation leading to DNA-reactive products, with a focus on liver microsomes in rats and humans (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Herbicidal Activity Research on acetochlor, a related compound, has investigated its interaction with soil and plant materials. Factors such as soil coverage with wheat straw and irrigation influence the herbicide's reception by soil and its effectiveness on crops like grain sorghum (Banks & Robinson, 1986).
Chemical Structure and Bonding The molecular structure and bonding characteristics of compounds like 2-Chloro-N-(3-methylphenyl)acetamide, which is structurally similar to 2-(2-Methylphenyl)acetamide, have been a subject of research. These studies focus on conformation, hydrogen bonding, and crystal structure (Gowda et al., 2007).
Synthesis for Medical Applications The synthesis process of N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-Methylphenyl)acetamide, has been explored for creating antimalarial drugs. This includes optimizing conditions for chemoselective acetylation, an important step in the synthesis of medical compounds (Magadum & Yadav, 2018).
Photocatalytic Degradation of Pharmaceuticals Research involving graphene/titanium dioxide nanocomposites has been conducted to study their effectiveness in degrading pharmaceuticals like Acetaminophen. This highlights the potential of such composites in environmental applications, particularly in the degradation of contaminants (Tao, Liang, Zhang, & Chang, 2015).
Environmental Impact and Pollution Potential The potential of acetochlor, a related compound, for water pollution has been studied to understand its leaching behavior in soils and its environmental impact. This research provides insights into how such chemicals interact with the environment and their pollution potential (Balinova, 1997).
Propriétés
IUPAC Name |
2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFNQKHHGQCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)acetamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



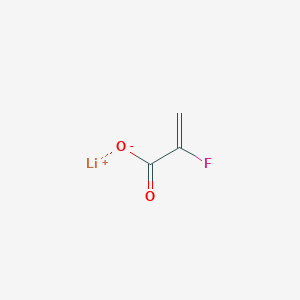
![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)
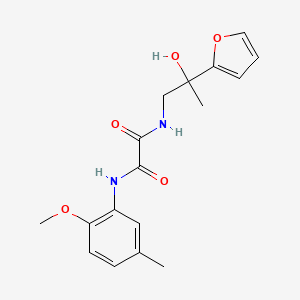
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)
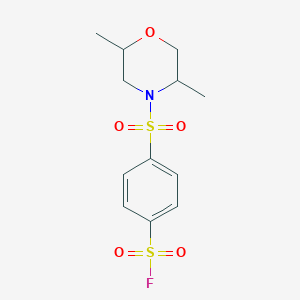
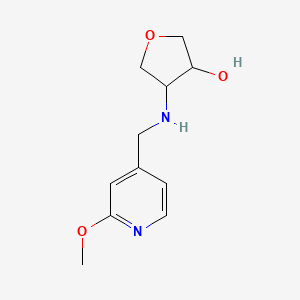
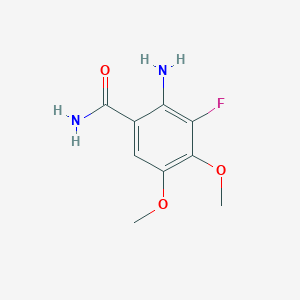
![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2418025.png)
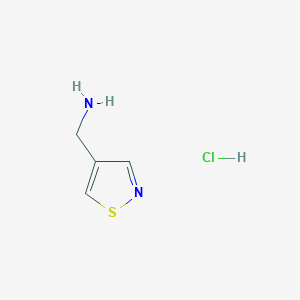
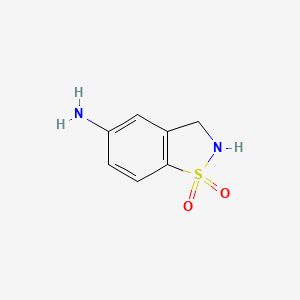
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)


